

A Technical Guide to the Spectroscopic Data of N-(2-Carboxyphenyl)Phthalimide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(2-Carboxyphenyl)Phthalimide**

Cat. No.: **B1295974**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-Carboxyphenyl)Phthalimide**, a molecule of interest in various fields of chemical and pharmaceutical research. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for these analyses, and a visualization of its synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(2-Carboxyphenyl)Phthalimide**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~8.1-7.8	Multiplet	4H	Aromatic H (Phthalimide moiety)
~7.7-7.4	Multiplet	4H	Aromatic H (Carboxyphenyl moiety)

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~167	C=O (Carboxylic acid)
~165	C=O (Phthalimide)
~135-120	Aromatic C
~132	Quaternary Aromatic C (Phthalimide)
~130	Quaternary Aromatic C (Carboxyphenyl)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
1780-1720	Strong	C=O stretch (asymmetric, Phthalimide)
1710-1680	Strong	C=O stretch (symmetric, Phthalimide)
1700-1680	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium	C=C stretch (Aromatic)
1300-1200	Strong	C-N stretch (Imide)
~900	Broad	O-H bend (Carboxylic acid)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of N-(2-Carboxyphenyl)Phthalimide

N-(2-Carboxyphenyl)Phthalimide can be synthesized via the condensation reaction of phthalic anhydride and 2-aminobenzoic acid.

Materials:

- Phthalic anhydride
- 2-Aminobenzoic acid
- Glacial acetic acid (solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-aminobenzoic acid in a minimal amount of glacial acetic acid.

- Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled mixture into a beaker of cold water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.
- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure **N-(2-Carboxyphenyl)Phthalimide**.
- Dry the purified product in a vacuum oven.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **N-(2-Carboxyphenyl)Phthalimide** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Spectroscopy Parameters:

- Pulse Sequence: A standard single-pulse sequence.
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range covering from approximately -1 to 14 ppm.

¹³C NMR Spectroscopy Parameters:

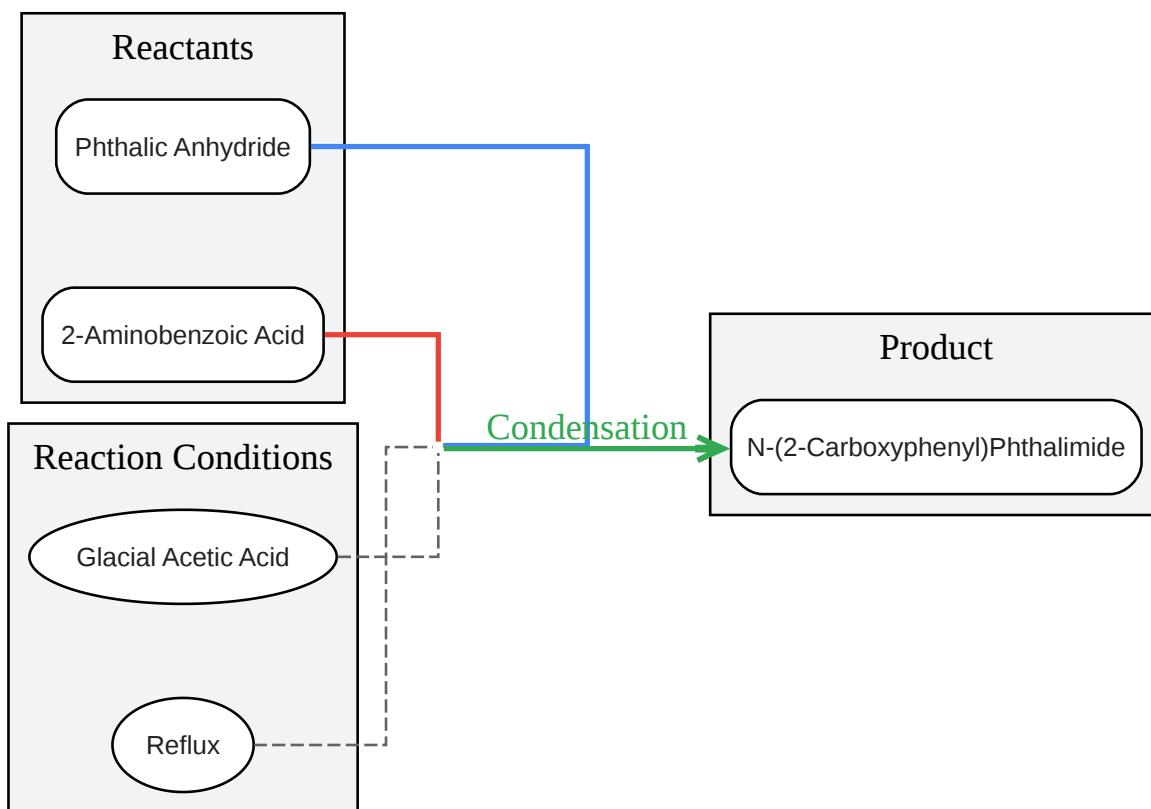
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range covering from approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

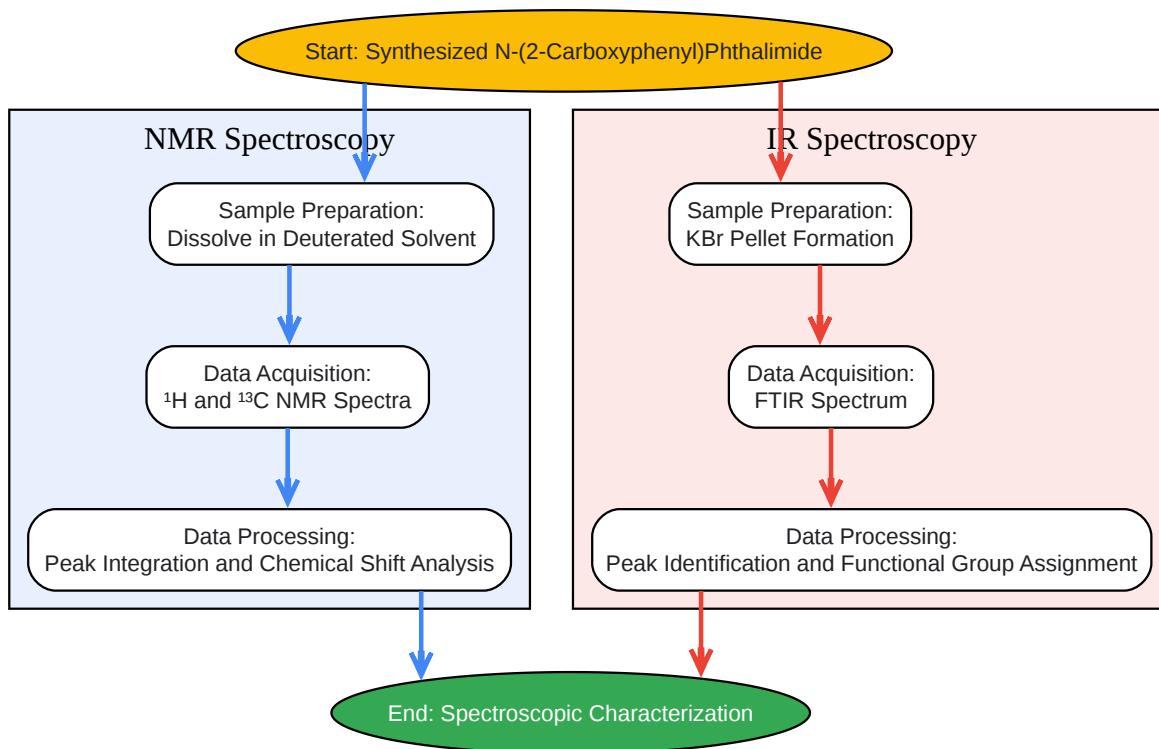
Sample Preparation (KBr Pellet Method):


- Thoroughly grind a small amount (1-2 mg) of the solid **N-(2-Carboxyphenyl)Phthalimide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

Mandatory Visualizations


Synthesis of **N-(2-Carboxyphenyl)Phthalimide**

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **N-(2-Carboxyphenyl)Phthalimide**.

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for NMR and IR spectroscopic analysis.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of N-(2-Carboxyphenyl)Phthalimide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295974#spectroscopic-data-for-n-2-carboxyphenyl-phthalimide-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com